1-(3-methylpyridin-2-yl)-1,4-diazepane; acetic acid 1-(3-methylpyridin-2-yl)-1,4-diazepane; acetic acid
Brand Name: Vulcanchem
CAS No.: 1177302-29-2
VCID: VC11706231
InChI: InChI=1S/C11H17N3.C2H4O2/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14;1-2(3)4/h2,4,6,12H,3,5,7-9H2,1H3;1H3,(H,3,4)
SMILES: CC1=C(N=CC=C1)N2CCCNCC2.CC(=O)O
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol

1-(3-methylpyridin-2-yl)-1,4-diazepane; acetic acid

CAS No.: 1177302-29-2

Cat. No.: VC11706231

Molecular Formula: C13H21N3O2

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methylpyridin-2-yl)-1,4-diazepane; acetic acid - 1177302-29-2

Specification

CAS No. 1177302-29-2
Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
IUPAC Name acetic acid;1-(3-methylpyridin-2-yl)-1,4-diazepane
Standard InChI InChI=1S/C11H17N3.C2H4O2/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14;1-2(3)4/h2,4,6,12H,3,5,7-9H2,1H3;1H3,(H,3,4)
Standard InChI Key CFGPYRJLTBPWQN-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)N2CCCNCC2.CC(=O)O
Canonical SMILES CC1=C(N=CC=C1)N2CCCNCC2.CC(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(3-methylpyridin-2-yl)-1,4-diazepane acetate is C₁₃H₂₁N₃O₂, with a molecular weight of 251.32 g/mol . The structure comprises a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4) substituted at position 1 with a 3-methylpyridin-2-yl group. The acetate ion (CH₃COO⁻) serves as the counterion, stabilizing the compound through ionic interactions.

Key Structural Attributes:

  • Diazepane Core: The diazepane ring adopts a boat conformation, with nitrogen atoms at positions 1 and 4 facilitating hydrogen bonding and coordination with biological targets.

  • Pyridinyl Substituent: The 3-methylpyridin-2-yl group introduces aromaticity and steric bulk, potentially influencing receptor binding affinity.

  • Acetate Counterion: Enhances aqueous solubility, making the compound suitable for formulation in biological studies .

PropertyValue
CAS Number1177302-29-2
Molecular FormulaC₁₃H₂₁N₃O₂
Molecular Weight251.32 g/mol
DensityNot reported
Melting PointNot reported

Physicochemical and Spectroscopic Properties

Limited data are available for this compound, but insights can be extrapolated from structural analogs:

  • Solubility: The acetate salt likely exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to ionic character.

  • Stability: Diazepane derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include pyridinyl aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.4–2.6 ppm), and diazepane methylene protons (δ 3.0–3.8 ppm) .

    • IR: Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) would confirm the acetate and diazepane groups.

Research Gaps and Future Directions

  • Synthesis Optimization: Detailed protocols for large-scale production are needed, including yield optimization and purification methods.

  • Biological Screening: In vitro and in vivo studies to evaluate antimicrobial, anticancer, or neuropharmacological activity.

  • Structural Modifications: Exploring substitutions on the diazepane or pyridine rings to enhance potency or selectivity.

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